(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a methyl group and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired acrylaldehyde product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid.
Reduction: (E)-3-(1-Methyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-Methyl-1H-pyrazol-3-yl)acrylaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
(E)-3-(1-Methyl-1H-pyrazol-5-yl)acrylaldehyde: Another isomer with the methyl group on a different position of the pyrazole ring.
Uniqueness
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H8N2O/c1-9-6-7(5-8-9)3-2-4-10/h2-6H,1H3/b3-2+ |
InChI Key |
HIYNBROFOFHBKP-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C=O |
Canonical SMILES |
CN1C=C(C=N1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.